molecular formula C7H18Cl2N2O B6278316 4-(methoxymethyl)piperidin-4-amine dihydrochloride CAS No. 478059-30-2

4-(methoxymethyl)piperidin-4-amine dihydrochloride

Cat. No. B6278316
CAS RN: 478059-30-2
M. Wt: 217.1
InChI Key:
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Description

4-(methoxymethyl)piperidin-4-amine dihydrochloride, also known as 4-MeO-MPA, is a chemical compound that is widely used in scientific research. It is a synthetic analogue of the neurotransmitter piperidine, and has been used in a variety of studies involving the effects of neurotransmitters on the body.

Scientific Research Applications

4-(methoxymethyl)piperidin-4-amine dihydrochloride has been used in a variety of scientific research applications, including studies of the effects of neurotransmitters on the body. It has been used to study the effects of serotonin, dopamine, and norepinephrine on behavior, as well as the effects of specific drugs on the brain. It has also been used to study the effects of stress on the body, as well as the effects of certain drugs on the body's response to stress.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)piperidin-4-amine dihydrochloride is not fully understood, but it is believed to act as an agonist at serotonin, dopamine, and norepinephrine receptors. It is believed that 4-(methoxymethyl)piperidin-4-amine dihydrochloride binds to these receptors and activates them, which leads to the observed effects.
Biochemical and Physiological Effects
4-(methoxymethyl)piperidin-4-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to increased mood and improved cognitive performance. It has also been shown to have antidepressant and anxiolytic effects, as well as to reduce inflammation and improve sleep quality.

Advantages and Limitations for Lab Experiments

4-(methoxymethyl)piperidin-4-amine dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. It is also relatively non-toxic, and has been shown to be safe for use in animals. However, it is important to note that 4-(methoxymethyl)piperidin-4-amine dihydrochloride is not approved for human use, and should only be used in laboratory settings.

Future Directions

There are a number of potential future directions for the use of 4-(methoxymethyl)piperidin-4-amine dihydrochloride in scientific research. It has potential applications in the study of the effects of serotonin, dopamine, and norepinephrine on behavior, as well as the effects of specific drugs on the brain. It could also be used to study the effects of stress on the body, as well as the effects of certain drugs on the body's response to stress. Additionally, it could be used to study the effects of drugs on the development of addiction and the mechanisms of addiction. Finally, it could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the development of diseases such as cancer.

Synthesis Methods

4-(methoxymethyl)piperidin-4-amine dihydrochloride is synthesized through a multi-step process involving the reaction of 4-methoxy-N-methylpiperidine with hydrochloric acid to form the corresponding hydrochloride salt. The reaction is carried out in a solvent such as ethanol or isopropanol, and the resulting product is purified by recrystallization. The resulting product is a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methoxymethyl)piperidin-4-amine dihydrochloride involves the reaction of piperidine with formaldehyde and methanol followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "Piperidine", "Formaldehyde", "Methanol", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with formaldehyde and methanol to form 4-(methoxymethyl)piperidine.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the aldehyde group to a primary alcohol, forming 4-(methoxymethyl)piperidin-4-ol.", "Step 3: Quaternization of the alcohol with hydrochloric acid forms 4-(methoxymethyl)piperidin-4-amine dihydrochloride." ] }

CAS RN

478059-30-2

Product Name

4-(methoxymethyl)piperidin-4-amine dihydrochloride

Molecular Formula

C7H18Cl2N2O

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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